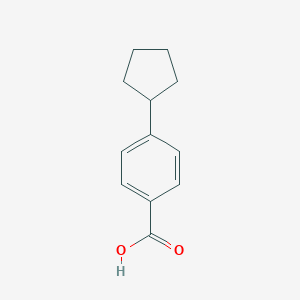

4-cyclopentylBenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URANGAMHASGWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556810 | |

| Record name | 4-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-22-2 | |

| Record name | 4-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 4-Cyclopentylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and organic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation design, and achieving desired therapeutic outcomes. 4-Cyclopentylbenzoic acid, a molecule of interest for its potential applications in medicinal chemistry, presents a unique solubility profile governed by its distinct structural features. This technical guide, prepared for the discerning scientist, offers an in-depth exploration of the solubility of 4-cyclopentylbenzoic acid in organic solvents. Moving beyond a simple compilation of data, this document elucidates the theoretical underpinnings of its solubility, provides actionable experimental protocols for its determination, and discusses the practical implications for laboratory and developmental work. As Senior Application Scientists, our goal is to equip you with not just data, but with a foundational understanding that empowers you to make informed decisions in your research and development endeavors.

Physicochemical Properties of 4-Cyclopentylbenzoic Acid: A Solubility Perspective

4-Cyclopentylbenzoic acid is an organic compound characterized by a benzoic acid core to which a cyclopentyl group is attached at the para position. This unique combination of a polar carboxylic acid group and a nonpolar cycloaliphatic ring dictates its solubility behavior.

Molecular Structure:

Key Physicochemical Parameters:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Calculated logP | 3.04 | [2] |

| pKa | Not experimentally determined, estimated to be similar to benzoic acid (~4.2) | N/A |

The calculated octanol-water partition coefficient (logP) of approximately 3.04 indicates a significant lipophilic character, suggesting a preference for nonpolar environments over aqueous media.[2] The carboxylic acid moiety, however, introduces polarity and the capacity for hydrogen bonding, which allows for interaction with polar solvents.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-cyclopentylbenzoic acid, the key considerations are:

-

"Like Dissolves Like" : This principle suggests that the nonpolar cyclopentyl group will favor interactions with nonpolar solvents, while the polar carboxylic acid group will interact favorably with polar solvents.

-

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be effective in solvating this part of the molecule.

-

Crystal Lattice Energy : The energy required to break the solute-solute interactions in the crystal lattice must be overcome by the energy released from solute-solvent interactions.

The overall solubility in a given organic solvent will be a balance of these factors.

Estimated Solubility of 4-Cyclopentylbenzoic Acid in Common Organic Solvents

While specific quantitative solubility data for 4-cyclopentylbenzoic acid is not extensively available in public literature, we can infer its likely solubility based on data for the parent compound, benzoic acid, and other alkyl-substituted benzoic acids.[3][4]

Table 1: Estimated Qualitative and Quantitative Solubility of 4-Cyclopentylbenzoic Acid at Ambient Temperature

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Estimated Quantitative Solubility Range ( g/100 mL) | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Soluble | > 10 | The hydroxyl group of alcohols can effectively form hydrogen bonds with the carboxylic acid moiety of 4-cyclopentylbenzoic acid. The alkyl portion of the alcohols also interacts favorably with the cyclopentyl group. Benzoic acid itself exhibits high solubility in alcohols.[3][4] |

| Ketones | Acetone, Methyl Ethyl Ketone | Very Soluble | > 10 | The carbonyl group in ketones can act as a hydrogen bond acceptor, interacting with the carboxylic acid. The overall polarity is suitable for solvating the molecule. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | 1 - 10 | Esters are good hydrogen bond acceptors and have moderate polarity, allowing for favorable interactions with both the polar and nonpolar parts of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | 1 - 10 | Ethers can act as hydrogen bond acceptors. THF is generally a better solvent than diethyl ether for polar compounds due to its higher polarity. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderately Soluble | 0.1 - 1 | The aromatic ring of these solvents can interact with the benzene ring of 4-cyclopentylbenzoic acid via van der Waals forces. The overall nonpolar nature aligns with the cyclopentyl group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | < 0.1 | These nonpolar solvents will interact favorably with the cyclopentyl group but are poor solvents for the polar carboxylic acid moiety, leading to overall low solubility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | 1 - 10 | These solvents have a moderate polarity and can effectively solvate the entire molecule. |

Disclaimer: The quantitative solubility ranges are estimations based on the solubility of structurally similar compounds and are intended for guidance. Experimental verification is essential.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6][7] This method is reliable and widely accepted in the pharmaceutical industry.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-cyclopentylbenzoic acid.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

-

Preparation of the Sample:

-

Accurately weigh an amount of 4-cyclopentylbenzoic acid that is in clear excess of its estimated solubility into a suitable flask (e.g., a glass vial with a screw cap). The presence of undissolved solid at the end of the experiment is crucial.

-

Add a precise volume of the desired organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker or rotator (e.g., set to 25 °C ± 0.5 °C).

-

Agitate the mixture for a predetermined time to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the flask to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the sample at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

-

Analysis:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 4-cyclopentylbenzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations of 4-cyclopentylbenzoic acid to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of 4-cyclopentylbenzoic acid in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Factors Influencing the Solubility of 4-Cyclopentylbenzoic Acid

Several factors can significantly impact the solubility of 4-cyclopentylbenzoic acid in organic solvents:

-

Temperature : Generally, the solubility of a solid in a liquid increases with temperature. This relationship, however, should be determined experimentally for each solvent system.

-

Solvent Polarity : As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with both the polar carboxylic acid group and the nonpolar cyclopentyl group will exhibit the highest solvating power.

-

Presence of Water : For some carboxylic acids, the presence of small amounts of water in organic solvents can enhance solubility, a phenomenon known as "water-enhanced solubility".[8][9] This is attributed to the formation of hydrogen-bonded bridges between the carboxylic acid and the organic solvent.

-

pH (in protic solvents) : In protic solvents that can support ionization (e.g., alcohols), the acidity of the solution can influence the equilibrium between the protonated carboxylic acid and its conjugate base. While less pronounced than in aqueous systems, this can still have an effect on solubility.

Practical Implications for Drug Development and Research

A thorough understanding of the solubility of 4-cyclopentylbenzoic acid is critical for:

-

Route of Synthesis and Purification : Choosing appropriate solvents for reaction media and crystallization is essential for achieving high yields and purity.

-

Formulation Development : For liquid dosage forms, the solubility in pharmaceutically acceptable solvents will determine the maximum achievable concentration. For solid dosage forms, the dissolution rate, which is related to solubility, is a key parameter for bioavailability.

-

Preclinical Studies : The choice of vehicle for in vitro and in vivo studies depends on the compound's solubility.

-

Analytical Method Development : Solubility data is necessary for preparing stock solutions and standards for various analytical techniques.

Conclusion

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Wikipedia contributors. (2024, January 29). Partition coefficient. In Wikipedia, The Free Encyclopedia. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2578. [Link]

-

Zhang, X., Chen, J., Liu, J., & Chen, J. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 59(4), 1102–1106. [Link]

-

PubChem. (n.d.). 4-Cyclopentylbenzoic acid. National Center for Biotechnology Information. [Link]

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab., CA (United States). [Link]

-

University of North Texas Libraries. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(cyclopentyloxy)-. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic acid, 1-(cyclopentyl)ethyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic acid, cyclopentyl ester. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

-

ResearchGate. (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K. [Link]

-

PubChem. (n.d.). 4-Cyclopentylbenzoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

Sources

- 1. 4-Cyclopentylbenzoic acid | C12H14O2 | CID 14163671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Partition coefficient - Wikipedia [en.wikipedia.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. scispace.com [scispace.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

4-cyclopentylbenzoic acid as a building block in organic synthesis

An In-Depth Technical Guide to 4-Cyclopentylbenzoic Acid in Organic Synthesis

Introduction: The Strategic Value of the Cyclopentyl Scaffold

In the landscape of modern medicinal chemistry, 4-cyclopentylbenzoic acid (CAS 19936-22-2) has emerged as a high-value building block, distinct from its phenyl and cyclohexyl analogs. Its utility lies in the specific physicochemical properties of the cyclopentyl ring: it offers a "Goldilocks" zone of lipophilicity and steric bulk—less planar than a phenyl ring, yet more conformationally restricted than an aliphatic chain, and possessing a different ring pucker compared to cyclohexyl groups.

This guide analyzes the synthesis, reactivity, and critical application of 4-cyclopentylbenzoic acid, specifically highlighting its role in the development of VVD-214 (RO7589831) , a clinical-stage covalent inhibitor of WRN helicase.

Synthesis of the Building Block

While 4-cyclopentylbenzoic acid is commercially available, high-purity synthesis is often required for rigorous SAR (Structure-Activity Relationship) studies to avoid trace metal contamination from industrial Friedel-Crafts routes.

Primary Laboratory Route: Grignard Carboxylation

The most reliable laboratory-scale synthesis involves the Grignard formation of 4-bromocyclopentylbenzene followed by quenching with carbon dioxide. This method ensures regiochemical purity, avoiding the isomer mixtures common in direct Friedel-Crafts alkylations.

Reaction Scheme (Logic Flow)

Figure 1: Step-wise synthesis via Grignard carboxylation ensuring para-regioselectivity.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of 4-cyclopentylbenzoic acid.

Reagents:

-

4-Bromo-1-cyclopentylbenzene (11.25 g, 50 mmol)

-

Magnesium turnings (1.34 g, 55 mmol, 1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

-

Iodine (one crystal, initiator)

-

Dry Ice (excess, CO₂ source)

-

Hydrochloric acid (2M)

Methodology:

-

Activation: In a flame-dried 3-neck flask under argon, place Mg turnings and the iodine crystal. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Grignard Formation: Add 5 mL of a solution of 4-bromo-1-cyclopentylbenzene in THF. Initiate the reaction (exotherm/turbidity). Once initiated, add the remaining bromide solution dropwise over 30 minutes, maintaining a gentle reflux.

-

Causality: Slow addition prevents "runaway" exotherms and minimizes homocoupling (Wurtz-Fittig side reaction).

-

-

Carboxylation: Cool the Grignard solution to 0°C. Cannulate the solution onto an excess of crushed dry ice in a separate flask.

-

Why Cannulate? Pouring the Grignard onto excess CO₂ ensures the CO₂ is always in excess, preventing the double-addition of the Grignard reagent to the carboxylate, which would form the ketone or alcohol.

-

-

Quench & Workup: Allow to warm to room temperature. Quench with 2M HCl until pH < 2. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Reactivity Profile & Chemical Properties

4-Cyclopentylbenzoic acid combines the reactivity of a benzoic acid with the lipophilicity of the cyclopentyl tail.

Physicochemical Data[1][2][3][4]

| Property | Value/Description | Relevance |

| CAS Number | 19936-22-2 | Unique Identifier |

| Molecular Weight | 190.24 g/mol | Stoichiometry calculations |

| Physical State | White Solid | Handling ease |

| Solubility | DMSO, DCM, MeOH | Compatible with standard organic synthesis |

| LogP (Calc) | ~3.04 | Moderate lipophilicity; good membrane permeability |

| pKa | ~4.2 (Benzoic acid-like) | Deprotonates at physiological pH |

Key Reactions

-

Amide Coupling: Reacts efficiently with primary and secondary amines using standard coupling agents (HATU, EDC/HOBt) to form amides. This is the primary vector for medicinal chemistry applications.

-

Esterification: Forms esters with alcohols under acid catalysis or via acyl chloride intermediates.

-

Friedel-Crafts Modifications: The aromatic ring is activated by the alkyl group, allowing further functionalization (e.g., sulfonation) ortho to the cyclopentyl group, though the carboxyl group directs meta.

Case Study: Application in VVD-214 (WRN Helicase Inhibitor)

The most prominent recent application of 4-cyclopentylbenzoic acid is in the synthesis of VVD-214 (RO7589831) , a covalent allosteric inhibitor of the Werner syndrome helicase (WRN), targeted for microsatellite instability-high (MSI-H) cancers.

In this context, the 4-cyclopentylbenzoyl moiety serves as a critical "cap" that fits into a hydrophobic patch (formed by Val570 and Ala706) on the WRN protein, conferring potency and selectivity.

The VVD-214 Synthesis Workflow

The synthesis involves coupling 4-cyclopentylbenzoic acid with a complex amine bearing a vinyl sulfone "warhead" (the covalent modifier).

Workflow Diagram

Figure 2: Synthetic workflow for the installation of the 4-cyclopentylbenzoyl cap in VVD-214.

Validated Experimental Protocol (Amide Coupling)

Source: Adapted from J. Med. Chem. 2025 (Vividion Therapeutics/Roche) [1, 2]

Objective: Couple 4-cyclopentylbenzoic acid to the vinyl sulfone amine core.

Reagents:

-

4-Cyclopentylbenzoic acid (50 mg, 0.26 mmol, 1.0 equiv)

-

Amine Salt: (E)-3-(methylsulfonyl)prop-2-en-1-amine tosylate (96.9 mg, 0.32 mmol, 1.2 equiv)

-

Coupling Agent: HATU (148 mg, 0.39 mmol, 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (90 µL, 0.52 mmol, 2.0 equiv)

-

Solvent: Dichloromethane (DCM) (2.6 mL, 0.1 M concentration)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-cyclopentylbenzoic acid in dry DCM in a round-bottom flask.

-

Activation: Add DIPEA and HATU at 0°C. Stir for 5–10 minutes to form the activated ester species (O-At ester).

-

Coupling: Add the amine salt. Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours under a nitrogen atmosphere.

-

Monitoring: Check reaction progress via LC-MS (looking for mass shift corresponding to the amide product).

-

Workup: Pour into water, extract with DCM (3x).

-

Purification: The protocol specifies Prep-HPLC (C18 column, 20–30% Acetonitrile in Water with 0.1% TFA).

-

Result: 56.1 mg (69% Yield) of the title compound as a white solid.[4]

-

References

-

Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry, 2025.

-

Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase. Nature, 2024.

-

4-Cyclopentylbenzoic acid (CAS 19936-22-2) Entry. PubChem, National Library of Medicine.

-

Friedel-Crafts Acylation and Alkylation Mechanisms. Organic Chemistry Portal / Master Organic Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of 4-Cyclopentylbenzoic Acid (CAS 19936-22-2)

[1]

Abstract & Strategic Overview

4-Cyclopentylbenzoic acid is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram analogs) and liquid crystalline materials. Its structural rigidity, provided by the para-substituted benzene ring, combined with the lipophilicity of the cyclopentyl group, makes it a valuable scaffold for optimizing pharmacokinetic profiles.

This guide details two distinct synthetic protocols:

-

Method A (The Precision Route): Grignard Carboxylation of 1-bromo-4-cyclopentylbenzene. This method is preferred for laboratory-scale synthesis due to its high regioselectivity and cleaner impurity profile.

-

Method B (The Scalable Route): Friedel-Crafts Acylation of cyclopentylbenzene followed by Haloform Oxidation. This route utilizes lower-cost starting materials and avoids air-sensitive organometallics, making it suitable for larger batches.

Retrosynthetic Analysis

The synthesis is approached by disconnecting the carboxylic acid moiety. The choice of disconnection dictates the synthetic strategy: C-C bond formation (Grignard) vs. functional group transformation (Oxidation).

Figure 1: Retrosynthetic tree illustrating the two primary pathways to 4-cyclopentylbenzoic acid.

Protocol A: Grignard Carboxylation (Preferred Lab Method)

Rationale: This method ensures the carboxylic acid is introduced exclusively at the para-position (retaining the regiochemistry of the starting bromide). It avoids the harsh oxidative conditions of Method B that could potentially degrade the benzylic C-H bond of the cyclopentyl ring.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 1-Bromo-4-cyclopentylbenzene | 1.0 | Substrate | Dry, purity >98% |

| Magnesium Turnings | 1.2 | Metal | Freshly crushed/activated |

| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, inhibitor-free |

| Iodine (I₂) | Cat. | Initiator | Crystal |

| Carbon Dioxide (CO₂) | Excess | Electrophile | Dry Ice or Gas (dried) |

| HCl (2M) | Excess | Quench | Aqueous |

Experimental Procedure

-

Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and N₂ inlet. Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine.

-

Initiation: Dissolve 1-bromo-4-cyclopentylbenzene (1.0 equiv) in anhydrous THF (concentration ~1 M). Add 5-10% of this solution to the Mg turnings. Heat gently with a heat gun until the iodine color fades and turbidity appears (signaling Grignard initiation).

-

Addition: Add the remaining bromide solution dropwise over 30–45 minutes, maintaining a gentle reflux driven by the exotherm.

-

Note: If reflux subsides, apply external heat to maintain 60–65°C.

-

-

Completion: Stir at reflux for an additional 1 hour. The solution should turn dark grey/brown.

-

Carboxylation: Cool the reaction mixture to 0°C.

-

Option A (Dry Ice): Pour the Grignard solution slowly onto crushed, excess Dry Ice (solid CO₂) in a beaker.

-

Option B (Gas): Bubble dry CO₂ gas through the solution at 0°C for 30 minutes.

-

-

Quench & Workup:

-

Allow excess CO₂ to sublime/vent.

-

Cautiously add 2M HCl until the pH is < 2 and the magnesium salts dissolve.

-

Extract with Ethyl Acetate (3 x). Combine organics.

-

Alkaline Extraction (Purification Step): Extract the organic layer with 1M NaOH (3 x). The product moves to the aqueous phase as the carboxylate salt; non-acidic impurities (unreacted bromide, biaryl coupling products) remain in the organic phase.

-

Acidify the combined aqueous extracts with 6M HCl to precipitate the product.

-

-

Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Protocol B: Friedel-Crafts Acylation & Oxidation (Scalable Method)

Rationale: Ideal when starting from the cheaper hydrocarbon (cyclopentylbenzene). The oxidation step uses Sodium Hypochlorite (Bleach), which is safer and more selective than Permanganate for this substrate (avoiding benzylic oxidation of the cyclopentyl ring).

Step 1: Synthesis of 4-Cyclopentylacetophenone

-

Setup: Charge a flask with AlCl₃ (1.2 equiv) and DCM (Dichloromethane). Cool to 0°C.

-

Acylation: Add Acetyl Chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium ion complex.

-

Addition: Add Cyclopentylbenzene (1.0 equiv) dropwise at 0–5°C. The para-directing alkyl group directs substitution primarily to the 4-position.

-

Workup: Quench over ice/HCl. Extract with DCM.[1] Wash with brine, dry, and concentrate.

-

Checkpoint: Verify para-selectivity via ¹H NMR (look for AA'BB' aromatic pattern).

-

Step 2: Haloform Oxidation to Acid

-

Oxidation: Dissolve 4-cyclopentylacetophenone in Dioxane/Water (1:1).

-

Reagent Addition: Add Sodium Hypochlorite solution (commercial bleach, ~10-12%, 3.0 equiv) dropwise while maintaining temperature < 40°C.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC for disappearance of the ketone.

-

Quench: Add Sodium Metabisulfite (saturated aq.) to destroy excess oxidant (test with starch-iodide paper).

-

Isolation: Acidify with HCl to pH 1. The product precipitates.[1][2] Filter and recrystallize from Ethanol/Water.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Method | Risk | Mitigation Strategy |

| Moisture Control | A | Grignard degradation | Use freshly distilled THF; flame-dry glassware. |

| Temperature (Acylation) | B | Isomerization/Ortho-subst. | Keep T < 5°C during addition to favor para-selectivity. |

| Oxidant Strength | B | Ring degradation | Use NaOCl (Haloform) instead of KMnO₄. KMnO₄ may attack the tertiary benzylic C-H. |

| Magnesium Quality | A | Failure to initiate | Crush Mg with mortar/pestle; use DIBAL-H (cat.) if iodine fails. |

Analytical Characterization (Expected Data)

-

Physical State: White crystalline solid.

-

Melting Point: 190–192°C.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.8 (s, 1H, COOH)

-

δ 7.85 (d, J=8.2 Hz, 2H, Ar-H ortho to COOH)

-

δ 7.35 (d, J=8.2 Hz, 2H, Ar-H ortho to Cyclopentyl)

-

δ 3.05 (m, 1H, Benzylic CH)

-

δ 2.05–1.50 (m, 8H, Cyclopentyl CH₂)

-

-

MS (ESI-): m/z 189 [M-H]⁻.

Scientific Validation & Workflow Logic

The choice of the Grignard route for high-purity applications is supported by the inherent "self-purifying" nature of the acid-base extraction workup. Non-acidic byproducts (like the Wurtz coupling dimer 4,4'-dicyclopentylbiphenyl) are effortlessly removed during the alkaline extraction step.

Figure 2: Purification workflow for the Grignard method, highlighting the removal of neutral impurities.

References

-

PubChem. 4-Cyclopentylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

-

Org. Synth. Acidification of Grignard Carboxylates. Organic Syntheses, Coll. Vol. 1, p.361 (1941). (General procedure for Grignard carboxylation). [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Haloform Reaction and Friedel-Crafts procedures).

- US Patent 5703274.Process for the preparation of hydroxybenzoic acids. (Contextual reference for copper-catalyzed alternatives, though less relevant for this specific alkyl-benzoic acid).

Troubleshooting & Optimization

optimizing recrystallization solvent for 4-cyclopentylbenzoic acid purity

Case ID: REC-Zn5-CPBA Subject: Optimization of Recrystallization Solvent Systems for High-Purity 4-Cyclopentylbenzoic Acid Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction

You are likely encountering difficulties purifying 4-cyclopentylbenzoic acid (CAS: 1427-02-7).[1] Unlike simple benzoic acid, the addition of the lipophilic cyclopentyl ring creates a "push-pull" solubility profile. The molecule possesses a polar carboxylic head (hydrophilic) and a bulky non-polar tail (hydrophobic).

This duality often leads to two common failure modes during recrystallization:

-

Oiling Out: The compound separates as a liquid emulsion rather than crystals, particularly in aqueous mixtures.[2]

-

Inclusion: Non-polar impurities get trapped in the crystal lattice due to the rapid precipitation of the hydrophobic tail.

This guide provides a logic-driven approach to selecting the optimal solvent system and troubleshooting these specific issues.

Module 1: Solvent System Selection Logic

Do not rely on a single "magic" solvent. The purity of your starting material dictates the solvent choice. Use the Solubility Profile Table below to match your impurity profile to the correct solvent system.

Typical Solubility Profile (4-Cyclopentylbenzoic Acid)

| Solvent System | Dissolution Power (Hot) | Crystallization Power (Cold) | Impurity Targeting | Risk Factor |

| Ethanol / Water | High | High | Removes inorganic salts & highly polar byproducts.[1] | High Risk of Oiling Out. If water content is too high, the cyclopentyl tail forces phase separation before crystallization. |

| Ethyl Acetate / Heptane | High | Moderate | Excellent for removing non-polar organic tars and unreacted starting materials. | Flammability. Requires careful ratio control to avoid "crashing out" amorphous powder. |

| Toluene | Moderate | Low | Good for removing isomers. | Yield Loss. The compound is often too soluble in Toluene at RT, requiring -20°C cooling for good recovery.[1] |

| Acetonitrile | High | Moderate | Good compromise for intermediate polarity impurities.[1] | Toxic. Use only if alcohols fail. |

The "Polarity Scan" Decision Tree

Use this workflow to determine the best solvent for your specific batch.

Figure 1: Decision matrix for selecting the initial solvent system based on impurity profile.

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat the mixture, it dissolves, but upon cooling, you see oily droplets at the bottom of the flask instead of crystals. The Cause: The saturation temperature of your solution is higher than the melting point of the solvated impure compound. The cyclopentyl group lowers the melting point of the mixture significantly in the presence of impurities.

Remediation Protocol

-

Re-heat: Bring the mixture back to a boil until the oil redissolves.

-

Add "Good" Solvent: Add 10-15% more of the solvent that dissolves the compound (e.g., Ethanol or Ethyl Acetate). This lowers the saturation temperature.

-

Seed It: Cool very slowly to approx. 5°C above the temperature where oiling previously occurred. Add a seed crystal of pure 4-cyclopentylbenzoic acid.

-

Agitate: Vigorously stir. This prevents the oil droplets from coalescing and encourages the oil to nucleate onto the seed crystal.

Module 3: Optimized Experimental Protocol

Recommended System: Ethanol/Water (Binary Solvent Recrystallization) Target Compound: 4-Cyclopentylbenzoic Acid Melting Point Target: ~150–151°C[1]

Step-by-Step Procedure

-

Dissolution (The "Good" Solvent):

-

Place 10.0 g of crude 4-cyclopentylbenzoic acid in a 250 mL Erlenmeyer flask.

-

Add Ethanol (95%) slowly while heating on a steam bath/hot plate.

-

Critical: Use the minimum amount required to dissolve the solid at boiling (approx. 30–50 mL).

-

Note: If the solution is dark, add activated charcoal (0.5 g), boil for 2 mins, and filter hot through Celite.

-

-

Saturation (The "Bad" Solvent):

-

Crystallization (Controlled Cooling):

-

Remove from heat.[1] Cover the flask mouth with foil (poke small holes) to prevent rapid evaporation.

-

Insulate: Place the flask on a cork ring or wrap in a towel. Do not place directly on a cold bench.

-

Allow to reach room temperature undisturbed (approx. 2 hours).

-

Observation: If oil droplets form, refer to Module 2 immediately.

-

-

Harvesting:

-

Once at room temperature, cool in an ice bath (0–4°C) for 30 minutes to maximize yield.

-

Filter using a Büchner funnel under vacuum.

-

Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture). Do not wash with pure ethanol; you will dissolve your product.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 4 hours.

-

Verify purity via Melting Point (Target: 150–151°C) or HPLC.

-

Module 4: Frequently Asked Questions (FAQ)

Q1: My yield is very low (<50%), but the purity is high. What happened?

-

A: You likely used too much solvent (Ethanol). The compound remained in the "mother liquor."

-

Fix: Concentrate the filtrate (mother liquor) using a rotary evaporator to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note that the second crop is usually less pure.

-

Q2: The crystals are sticky and smell like solvent.

-

A: This is "solvent inclusion." The cyclopentyl ring can trap solvent molecules in the lattice.

-

Fix: Dry the sample at a higher temperature (near 60°C) under high vacuum (<10 mbar) for an extended period. If this fails, recrystallize again using a different solvent system (e.g., switch from Ethanol/Water to Toluene).

-

Q3: Can I use Methanol instead of Ethanol?

-

A: Yes, but Methanol is more polar. It may require less water to reach saturation, and the risk of oiling out is slightly higher due to the sharper polarity difference between the lipophilic tail and the solvent.

Q4: Why is the melting point 145°C instead of 151°C?

-

A: Depression of melting point indicates impurities.[6] If the range is wide (e.g., 142–148°C), you have a mixture. If the range is sharp but low (e.g., 145–146°C), you may have isolated a specific isomer or a solvate. Recrystallize again.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General Recrystallization Principles).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14163671, 4-Cyclopentylbenzoic acid. Retrieved Feb 12, 2026. [Link]

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.[1] (Solvent Selection Data).

-

Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for 4-Cyclopentylbenzoic Acid in RP-HPLC

Welcome to the technical support guide for resolving peak tailing issues with 4-cyclopentylbenzoic acid in reverse-phase high-performance liquid chromatography (RP-HPLC). This document provides in-depth, field-tested insights and systematic troubleshooting strategies to help you achieve sharp, symmetrical, and reproducible peaks. We will explore the root causes of peak tailing and provide actionable protocols to diagnose and resolve them.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common reason my 4-cyclopentylbenzoic acid peak is tailing?

The most frequent cause of peak tailing for acidic compounds like 4-cyclopentylbenzoic acid is secondary polar interactions between the analyte and the silica-based stationary phase.[1][2] Specifically, the carboxylate group of your molecule can interact with residual silanol groups (Si-OH) on the column packing material. These interactions provide an additional retention mechanism to the primary hydrophobic interaction, causing some molecules to lag behind the main peak, resulting in a tail.[1][3]

Q2: What is the fastest way to improve my peak shape?

The quickest and most effective way to improve peak shape is to adjust the mobile phase pH.[4] For an acidic analyte like 4-cyclopentylbenzoic acid, lowering the mobile phase pH to approximately 2 pH units below the analyte's pKa will ensure it is in its neutral, non-ionized form.[5] This minimizes ionic interactions with the stationary phase, leading to a more symmetrical peak. Using a phosphate or formate buffer at a concentration of 25-50 mM is a good starting point.[5][6]

Q3: How do I know if my column is the problem?

If you've optimized the mobile phase pH and still observe tailing, the column's health may be the issue. Signs of a compromised column include a sudden increase in peak tailing, loss of resolution, or a significant drop in efficiency that is not resolved by mobile phase adjustments. You can diagnose this by injecting a well-behaved standard mixture or by substituting the suspect column with a new one of the same type.[1] Column bed deformation or a partially blocked inlet frit are also common hardware-related causes of tailing.[1][7]

Section 2: In-Depth Troubleshooting Guide

The Mechanism: Why Does 4-Cyclopentylbenzoic Acid Tail?

Understanding the underlying chemical interactions is crucial for effective troubleshooting. In RP-HPLC, retention is primarily based on hydrophobic interactions between the analyte and the stationary phase (e.g., C18). However, other interactions can occur.

-

Analyte Properties: 4-Cyclopentylbenzoic acid is a carboxylic acid. While its exact pKa is not readily published, similar benzoic acid derivatives have a pKa around 4.2. At a mobile phase pH near or above this value, a significant portion of the molecules will be in their negatively charged carboxylate form (COO-).

-

Stationary Phase Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[8] These silanols are acidic (pKa ~3.8-4.2) and become deprotonated (SiO-) at mid-range pH values.[9] The negatively charged carboxylate form of your analyte can be repelled by these deprotonated silanols, but more critically, it can engage in strong hydrogen bonding or interact with trace metal impurities on the silica surface, leading to peak tailing.[2][10]

The primary strategy to prevent this is ion suppression . By lowering the mobile phase pH, we ensure both the analyte (COOH) and the silanol groups (Si-OH) are in their protonated, neutral forms, minimizing these undesirable secondary interactions.

Caption: Systematic workflow for troubleshooting peak tailing.

Mobile Phase Optimization

The mobile phase is your most powerful tool for controlling peak shape. [11] Effect of Mobile Phase pH on Peak Asymmetry

| Mobile Phase pH | Analyte State (pKa ≈ 4.2) | Silanol State (pKa ≈ 4) | Expected Asymmetry (As) | Rationale |

| 6.8 | >99% Ionized (COO-) | >99% Ionized (SiO-) | > 2.0 | Strong secondary interactions and potential repulsion. |

| 4.2 | 50% Ionized / 50% Neutral | ~50% Ionized / 50% Neutral | 1.5 - 2.0 | Mixed analyte forms lead to peak broadening/splitting. [12] |

| 2.5 | >95% Neutral (COOH) | >95% Neutral (Si-OH) | 1.0 - 1.2 | Ion suppression is active, minimizing secondary interactions. [1] |

Protocol 2.3.1: Mobile Phase Preparation for Ion Suppression

-

Objective: To prepare a buffered mobile phase at pH ~2.5 to ensure 4-cyclopentylbenzoic acid is in its non-ionized form.

-

Reagents:

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN) or methanol (MeOH)

-

Potassium phosphate monobasic (KH₂PO₄) or Formic Acid

-

-

Aqueous Buffer Preparation (25 mM Phosphate, pH 2.5): a. Weigh 3.4 g of KH₂PO₄ and dissolve in 1.0 L of HPLC-grade water. b. Place a calibrated pH probe in the solution. c. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.5. d. Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates. [13]4. Mobile Phase Preparation: a. For a 50:50 ACN/Water mobile phase, mix 500 mL of the prepared aqueous buffer with 500 mL of ACN. b. Always add the organic solvent to the aqueous buffer. Important: Do not adjust the pH after adding the organic solvent, as this affects the true pH value. [5] c. Degas the final mobile phase using sonication, vacuum filtration, or helium sparging.

Column Health and Selection

Even with an optimal mobile phase, a fouled or inappropriate column can cause tailing.

-

Column Contamination: Strongly retained basic compounds from previous analyses can bind to active silanol sites, creating new sites for secondary interactions. Metal contamination from frits or system components can also chelate with carboxylic acids, causing tailing. [10][14]* Column Choice: Not all C18 columns are the same.

-

End-Capping: Modern columns are "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert. [15][16]Using a column with high-density double end-capping is highly recommended for acidic analytes. [15] * Inert Hardware: For highly sensitive acidic compounds, columns with specially treated, inert hardware can prevent unwanted interactions between the analyte and the stainless steel column body or frits. [14][17]

-

Protocol 2.4.1: General Column Washing Protocol

-

Objective: To remove strongly adsorbed contaminants from a reversed-phase column.

-

Procedure: a. Disconnect the column from the detector to avoid contamination. b. Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column). c. Flush the column with at least 20 column volumes of each of the following solvents in order: i. Your mobile phase without the buffer (e.g., Water/ACN mixture). ii. 100% HPLC-grade Water. iii. 100% Isopropanol (IPA). iv. 100% Methylene Chloride (if compatible with your column—check manufacturer's guide). v. 100% Isopropanol (IPA). vi. 100% HPLC-grade Water. d. Equilibrate the column with your mobile phase (including buffer) for at least 20 column volumes before re-connecting to the detector.

Instrument and System Effects

If both mobile phase and column have been addressed, the issue may lie with the HPLC system itself.

-

Extra-Column Volume: Excessive volume between the injector and detector can cause peak broadening and tailing. [18]This can be caused by:

-

Using tubing with a wide internal diameter (e.g., >0.005 inches).

-

Excessive tubing length.

-

Poorly made connections (e.g., incorrect ferrule depth) creating small voids.

-

-

Sample Solvent Effects: Injecting the sample in a solvent that is much stronger (less polar) than the mobile phase can cause peak distortion. [2][7]Always try to dissolve your sample in the initial mobile phase composition for the best peak shape.

References

-

CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

-

Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

-

Chrom Tech, Inc. What Is Endcapping in HPLC Columns. [Link]

-

Moravek. Exploring the Role of pH in HPLC Separation. [Link]

-

Phenomenex. The role of end-capping in reversed-phase. [Link]

-

LCGC Blog. Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

-

Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

-

Element Lab Solutions. Peak Tailing in HPLC. [Link]

-

ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

-

Restek. HPLC Troubleshooting Guide. [Link]

-

Agilent. Control pH During Method Development for Better Chromatography. [Link]

-

Hawach Scientific. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

-

KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

-

CHROMacademy. The Theory of HPLC Column Chemistry. [Link]

-

ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

-

Technology Networks. Overcoming Metal Interference in HPLC. [Link]

-

Separation Science. End-capping. [Link]

-

MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

-

Hawach Scientific. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. [Link]

-

Phenomenex. Choosing the Right Buffers for Mobile Phase. [Link]

-

Pharma Knowledge Forum. End Capping in HPLC column. [Link]

-

SilcoTek. How to Prevent Metal Ion Contamination In HPLC Systems. [Link]

-

Veeprho Pharmaceuticals. Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

-

Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

-

LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

-

Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]

-

ResearchGate. Why heavy metals produces peak tailing on reversed phase columns (ODS)?. [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 5. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]

- 6. veeprho.com [veeprho.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 13. Choosing the Right Buffers for Mobile Phase [phenomenex.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. chromtech.com [chromtech.com]

- 16. sepscience.com [sepscience.com]

- 17. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]

- 18. chromtech.com [chromtech.com]

Technical Support Center: 4-Cyclopentylbenzoic Acid Solubility & Reaction Setup

Executive Summary & Molecule Profile

4-Cyclopentylbenzoic acid presents a unique challenge in organic synthesis: it possesses a "Janus-faced" solubility profile. The cyclopentyl ring confers significant lipophilicity (LogP ~4.1), while the carboxylic acid moiety introduces polarity and hydrogen-bonding capability.

Most experimental failures with this substrate stem from treating it like a standard benzoic acid. Its high lipophilicity leads to unexpected precipitation in aqueous buffers and stubborn retention in organic layers during extraction. This guide provides self-validating protocols to overcome these thermodynamic hurdles.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value | Implication for Protocol |

| Molecular Weight | 190.24 g/mol | Standard stoichiometry calculations apply. |

| LogP (Calc.) | ~4.1 | High Lipophilicity. Poor water solubility; prefers organic layers. |

| pKa | ~4.2 | Weak acid. Requires pH > 6.2 (pKa + 2) for full aqueous dissolution. |

| Physical State | Solid (MP ~160°C) | High lattice energy requires heat or salt formation to break. |

Solubility Matrix & Solvent Selection

Do not rely on visual inspection alone. Benzoic acid derivatives can form stable dimers in non-polar solvents, appearing dissolved while being kinetically unavailable for reaction.

Solvent Compatibility Guide

| Solvent Class | Recommended Solvents | Solubility Rating | Technical Notes |

| Chlorinated | DCM, Chloroform | High | Preferred for Reactions. Warning: Dimerization occurs here. Add base (DIPEA/TEA) to break dimers. |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent | Universal Solvent. Dissolves substrate readily but difficult to remove. Use only if DCM fails. |

| Ethers | THF, 2-MeTHF | Good | Good compromise. 2-MeTHF is preferred for easier phase separation in workup. |

| Protic | Methanol, Ethanol | Moderate | Avoid in Coupling. Nucleophilic solvent can compete with amine (forming methyl esters). |

| Aqueous | Water, PBS | Very Poor | Insoluble unless pH is adjusted to >8.0 using NaOH or Carbonate. |

Workflow Visualization: Reaction Setup Strategy

The following decision tree outlines the logical flow for selecting the correct solvent system based on your specific reaction constraints.

Figure 1: Logic flow for solvent selection ensuring kinetic solubility prior to reagent addition.

Troubleshooting Guides (Symptom-Based)

Issue 1: "The starting material crashes out when I add the coupling reagent."

Diagnosis: This is a classic "Salting Out" effect. The addition of charged coupling reagents (EDC·HCl, HATU) increases the ionic strength of the solution, forcing the lipophilic 4-cyclopentylbenzoic acid out of the solution phase.

Corrective Protocol:

-

The "Pre-Solubilization" Step: Do not mix all solids at once.

-

Dissolve Acid First: Dissolve 4-cyclopentylbenzoic acid in your solvent (DCM or DMF).

-

Add Base: Add 1.0–1.2 equivalents of DIPEA or TEA. Wait 5 minutes.

-

Why? This converts the acid (neutral, potential dimer) into the carboxylate salt (charged, monomeric), which is much more soluble in polar organic media and reactive toward the coupling agent.

-

-

Add Reagent: Add your coupling reagent (HATU/EDC) only after the solution is clear.

Issue 2: "I have a gummy residue during aqueous workup."

Diagnosis: The high LogP (~4.1) means the molecule acts like a "grease." In standard acid/base workups, it does not partition cleanly into the aqueous layer even at high pH, or it forms emulsions.

Corrective Protocol (The "Reverse Extraction"): Instead of trying to pull the acid into water, keep it in the organic layer and wash impurities away.

-

Dilute: Dilute the reaction mixture with Ethyl Acetate (not DCM, which promotes emulsions here).

-

Acid Wash: Wash with 1M HCl (removes amine/catalyst).

-

Brine/Water Wash: Wash with 1:1 Brine/Water.

-

Critical: Do not use pure water; the density difference is insufficient.

-

-

Drying: Dry over Na₂SO₄.

-

Purification: If the acid is the product, recrystallize from Hexanes/EtOAc rather than attempting column chromatography immediately.

Workup & Purification Logic

The following diagram illustrates the specific "Acid-Base Switch" technique required for purifying this lipophilic acid without chromatography.

Figure 2: Purification workflow utilizing the pKa switch to isolate the product.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a co-solvent to speed up the reaction?

-

Answer: Generally, no . Due to the LogP of ~4.1, adding water will likely cause the 4-cyclopentylbenzoic acid to precipitate, effectively stopping the reaction [1]. If you must use water (e.g., for inorganic bases), use a biphasic system with a Phase Transfer Catalyst (like TBAB).

Q2: Why does my NMR show broad peaks for this compound?

-

Answer: In non-polar deuterated solvents (CDCl₃), benzoic acids form hydrogen-bonded dimers. This exchange process broadens the -COOH proton signal and can affect the relaxation of nearby protons.

-

Fix: Add a drop of

-Methanol or

-

Q3: Which coupling reagent is best for this specific sterically hindered acid?

-

Answer: The cyclopentyl group at the 4-position adds bulk. While EDC/HOBt is standard, it may be slow.

-

Recommendation: Use T3P (Propylphosphonic anhydride) or HATU . T3P is particularly effective for sterically hindered substrates and has the added benefit of high solubility in organic solvents (EtOAc/DCM), avoiding the "salting out" issue [2].

-

Q4: I need to make the acid chloride. Can I use oxalyl chloride?

-

Answer: Yes, but solubility is key.

-

Protocol: Suspend the acid in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). The Vilsmeier intermediate formed by DMF/Oxalyl Chloride is essential to solubilize the starting material and drive the conversion. Without DMF, the reaction may stall as a suspension.

-

References

-

PubChem. (n.d.). 4-Cyclopentylbenzoic acid (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Schotten-Baumann conditions for lipophilic acids). [Link]

Sources

preventing decomposition of 4-cyclopentylbenzoic acid during heating

Executive Summary & Stability Mechanics

4-Cyclopentylbenzoic acid (CAS: 19936-22-2) is a structural analog of benzoic acid featuring a lipophilic cyclopentyl ring at the para position. While benzoic acid derivatives are generally stable, the tertiary benzylic carbon (the attachment point of the cyclopentyl ring to the benzene) introduces a specific vulnerability to radical autoxidation when heated in the presence of oxygen.

The Core Failure Modes

To prevent decomposition, you must understand the two primary degradation pathways:

-

Benzylic Oxidation (Primary Risk):

-

Trigger: Heating in air (

) > 60°C. -

Mechanism: Thermal energy initiates hydrogen abstraction at the tertiary benzylic position (the weak C-H bond). This forms a stable benzylic radical, which reacts with

to form hydroperoxides, eventually degrading into ketones (4-benzoylbenzoic acid derivatives) or alcohols, often accompanied by yellow/brown discoloration.

-

-

Decarboxylation (Secondary Risk):

-

Trigger: Extreme heat (> 200°C) or presence of metal catalysts (Cu, Ag).

-

Mechanism: Loss of

to form cyclopentylbenzene. This is less common during standard drying but critical during high-temperature sublimation or melting point analysis.

-

Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of 4-CPBA under thermal stress.

Figure 1: Thermal degradation pathways.[1] Note that oxidation (red path) is the dominant risk during standard drying operations.

Troubleshooting Guide

Use this matrix to diagnose issues observed during heating or drying processes.

| Symptom | Probable Cause | Diagnostic Check | Corrective Action |

| Material turns yellow/tan | Benzylic Oxidation. Trace oxygen present during heating. | Check vacuum seal integrity. Verify if inert gas (N2/Ar) was used. | Stop heating. Recrystallize from EtOH/Water to remove oxidation byproducts. Dry strictly under vacuum/inert gas. |

| Mass loss > Theoretical Volatiles | Sublimation. Benzoic acids sublime easily before melting. | Check cold trap for white crystalline deposits.[2] | Lower oven temp to < 50°C. Increase pressure slightly (e.g., 100 mbar instead of high vacuum) to suppress sublimation. |

| Melting Point Depression | Solvent Entrapment or Decomposition. | Run TGA (Thermogravimetric Analysis). Sharp weight loss < 100°C = Solvent. Gradual loss = Decomposition. | Grind sample to fine powder to release solvent. Dry in a vacuum desiccator over |

| Pressure buildup in sealed vial | Decarboxylation (release of | Check temperature. Was it > 150°C? Were metal spatulas left in contact? | Vent carefully. Analyze by LC-MS for cyclopentylbenzene. Keep temp < 100°C. Avoid copper/iron contact. |

Standard Operating Procedures (SOPs)

SOP-01: Safe Drying Protocol

Objective: Remove solvents without inducing oxidation or sublimation.

Equipment: Vacuum Oven, Nitrogen source, Vacuum pump with cold trap.

-

Preparation: Spread the wet cake of 4-CPBA thinly on a glass or PTFE tray. Avoid aluminum trays as metal contact can catalyze degradation at high temps.

-

Inerting: Place tray in the oven. Cycle vacuum and Nitrogen (

) purge three times to remove ambient oxygen. -

Heating:

-

Set temperature to 40–50°C (Max 60°C).

-

Apply vacuum (Target: < 20 mbar).

-

-

Monitoring: Monitor the cold trap. If white crystals appear rapidly in the trap, you are subliming the product. Action: Bleed in a small amount of

to raise pressure to ~100 mbar. -

Completion: Cool to room temperature under vacuum or

before opening the door to air.

SOP-02: Recrystallization (Purification)

If decomposition (yellowing) occurs, use this protocol to recover pure material.

-

Solvent System: Ethanol/Water (approx. 70:30 v/v) or Ethyl Acetate/Hexane.

-

Protocol:

-

Dissolve crude solid in minimal boiling Ethanol (under

if possible). -

If the solution is colored, add activated carbon, stir for 5 mins, and filter hot.

-

Add hot Water dropwise until turbidity just persists.

-

Allow to cool slowly to Room Temp, then to 4°C.

-

Filter and wash with cold Ethanol/Water (50:50).

-

Workflow: Drying Decision Tree

Figure 2: Decision logic for drying 4-CPBA to minimize thermal stress.

Frequently Asked Questions (FAQ)

Q: Can I dry 4-cyclopentylbenzoic acid in a standard air oven? A: No. Drying in an air oven, even at moderate temperatures (60°C), exposes the activated benzylic position to oxygen, leading to yellow discoloration (oxidation). Always use a vacuum oven with an inert gas bleed or a desiccator.

Q: What is the melting point of pure 4-CPBA? A: While specific experimental values for this CAS vary by synthesis method, structural analogs (like 4-tert-butylbenzoic acid) typically melt between 150°C and 170°C . If your sample melts significantly lower (e.g., <140°C) or has a wide melting range (>2°C), it likely contains solvent or oxidation byproducts.

Q: How should I store the material long-term? A: Store in amber glass vials (to prevent UV-initiated radical formation) with a tight seal. For maximum stability, store under an Argon or Nitrogen atmosphere at room temperature or 4°C.

Q: I see a "fog" on the glass of my drying vessel. Is this decomposition? A: This is likely sublimation , not chemical decomposition. Benzoic acids have high vapor pressures. You are physically losing material, but the chemical structure of the sublimate is likely intact. Reduce the vacuum depth (e.g., from 0.1 mbar to 20 mbar) to stop this.

References

-

Benzylic Oxidation Mechanism

- Chemistry LibreTexts. "Reactions of Alkylbenzenes: Benzylic Oxidation.

-

Thermal Decarboxylation of Benzoic Acids

- Canadian Journal of Chemistry. "The thermal decomposition of benzoic acid.

-

Compound Data (4-Cyclopentylbenzoic Acid)

-

Solubility & Recrystallization

-

Journal of Chemical & Engineering Data. "Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol."[6] Establishes ethanol/water as an ideal recrystallization system.

-

Sources

- 1. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Pentylbenzoic acid | C12H16O2 | CID 33479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyclopentylbenzoic acid | C12H14O2 | CID 14163671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

Technical Support Center: Crystallization of 4-Cyclopentylbenzoic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystals of 4-cyclopentylbenzoic acid. This document offers a blend of theoretical principles and field-proven techniques to address common challenges encountered during the crystallization process.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of 4-cyclopentylbenzoic acid, offering explanations and actionable protocols for resolution.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Causality: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute. For 4-cyclopentylbenzoic acid, with a melting point that can be influenced by impurities, this is a common issue if the cooling process is not well-controlled or if an inappropriate solvent is used.

Resolution Protocol:

-

Re-heat the Solution: Gently warm the mixture until the oil completely redissolves.

-

Add More Solvent: Introduce a small additional volume (1-2 mL) of the hot solvent to decrease the saturation level.[1]

-

Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or a beaker to ensure a gradual temperature drop. This allows the solution to reach the optimal nucleation temperature without being excessively supersaturated.

-

Consider a Different Solvent: If oiling persists, the chosen solvent may be unsuitable. Consult the Solvent Selection Guide (Table 1) and choose a solvent with a lower boiling point or one in which the compound is less soluble.

Issue 2: Poor Crystal Morphology (Needles or Plates)

Causality: The formation of very fine needles or thin plates is often a result of rapid crystal growth, which is typically caused by a high degree of supersaturation.[2] While these are crystalline, their high surface area can trap impurities, and they are often difficult to handle and dry.

Resolution Protocol:

-

Decrease Supersaturation:

-

Slower Cooling: As with oiling out, a slower cooling rate is crucial. A slower approach to saturation allows for more orderly crystal growth.

-

Use a Co-solvent System: Introduce a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot, dissolved solution until slight turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the mixture to cool slowly. This technique, known as vapor diffusion, can also be employed for growing high-quality single crystals.

-

-

Seeding: Introduce a single, well-formed "seed" crystal into the slightly supersaturated solution. This provides a template for ordered crystal growth and can prevent the spontaneous formation of many small crystals.

Issue 3: Low Purity of the Final Crystalline Product

Causality: Impurities can be incorporated into the crystal lattice if the crystallization process is too rapid or if the chosen solvent does not effectively differentiate between the target compound and its impurities. Common impurities in the synthesis of 4-cyclopentylbenzoic acid may include starting materials like bromocyclopentane or 4-bromobenzoic acid, or byproducts from the reaction.[3]

Resolution Protocol:

-

Charcoal Treatment: If colored impurities are present, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][5] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step.

-

Hot Filtration: Always perform a hot gravity filtration of the dissolved crude product to remove any insoluble impurities before allowing the solution to cool.

-

Washing the Crystals: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

-

Acid-Base Extraction (for Carboxylic Acids): For persistent impurities, an acid-base extraction can be highly effective.[6]

-

Dissolve the impure 4-cyclopentylbenzoic acid in a suitable organic solvent (e.g., diethyl ether).

-

Extract with an aqueous solution of a weak base, such as sodium bicarbonate. The 4-cyclopentylbenzoic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, leaving non-acidic impurities in the organic layer.

-

Separate the aqueous layer and re-acidify with a strong acid (e.g., HCl) to precipitate the purified 4-cyclopentylbenzoic acid.[6]

-

Collect the purified solid by filtration.

-

Issue 4: No Crystals Form Upon Cooling

Causality: Crystal formation, or nucleation, can sometimes be kinetically slow, even in a supersaturated solution. This can be due to a lack of nucleation sites or insufficient supersaturation.

Resolution Protocol:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7]

-

Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.

-

-

Increase Supersaturation:

-

Evaporation: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent.

-

Ice Bath: Once the solution has cooled to room temperature, placing it in an ice bath will further decrease the solubility of the compound and promote crystallization.

-

Experimental Protocols

Recrystallization Workflow

The following diagram outlines the standard workflow for the recrystallization of 4-cyclopentylbenzoic acid.

Caption: A typical experimental workflow for the recrystallization of 4-cyclopentylbenzoic acid.

Impact of Cooling Rate on Crystal Quality

The rate of cooling has a significant impact on the final crystal size and purity.

Caption: The relationship between cooling rate, supersaturation, and resulting crystal quality.

Data Presentation

Table 1: Solvent Selection Guide for 4-Cyclopentylbenzoic Acid

Choosing the right solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] The following table provides guidance on common solvents. Note: The solubility data presented here is illustrative and based on the principles of "like dissolves like" and the known properties of similar benzoic acid derivatives.[9][10] Experimental verification is always recommended.

| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of 4-Cyclopentylbenzoic Acid | Comments |

| Water | High | 100 | Low: Poor solubility even when hot due to the nonpolar cyclopentyl and benzene rings.[11] | Generally not a good choice for single-solvent recrystallization. May be used as an anti-solvent in a co-solvent system. |

| Ethanol | High | 78 | High: Likely too soluble even at room temperature for good recovery. | A mixed solvent system with water (ethanol/water) is a promising option. |

| Acetone | Medium | 56 | High: Similar to ethanol, likely too soluble for efficient recrystallization. | |

| Ethyl Acetate | Medium | 77 | Moderate: A potentially good candidate. The ester group offers some polarity to dissolve the carboxylic acid, while the overall medium polarity should allow for precipitation upon cooling. | |

| Toluene | Low | 111 | Moderate: The aromatic nature of toluene will interact well with the benzene ring of the molecule.[9] | A good choice, but the high boiling point may increase the risk of oiling out if the compound's melting point is low. |

| Hexane | Low | 69 | Low: Likely a poor solvent for dissolving the compound, even when hot, due to the polar carboxylic acid group. | Can be an excellent anti-solvent when used with a more polar solvent like ethyl acetate or acetone. |

| Cyclohexane | Low | 81 | Low: Similar to hexane, likely not a good primary solvent.[9] |

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 4-cyclopentylbenzoic acid?

While a specific, experimentally verified melting point is not consistently reported across all databases, the compound's structure suggests it will be a crystalline solid at room temperature.[3] It is crucial to determine the melting point of your recrystallized product and compare it to the crude material. A sharp melting point range is a good indicator of purity.

Q2: My compound is still impure after one recrystallization. What should I do?

A second recrystallization is often necessary to achieve high purity. Ensure that you are using the minimal amount of hot solvent to dissolve the compound to maximize recovery. If impurities persist, consider a more rigorous purification method like column chromatography or the acid-base extraction described in the troubleshooting guide.

Q3: How can I avoid losing a significant amount of my product during recrystallization?

Some product loss is inevitable as a portion will remain dissolved in the cold mother liquor. To minimize loss:

-

Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.

-

Ensure your solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

-

Wash the collected crystals with a minimal amount of ice-cold solvent.

Q4: Can I use a rotary evaporator to remove the solvent instead of waiting for crystals to form?

While a rotary evaporator will recover your solid, it will not purify it. Rapid removal of the solvent will cause the compound and all soluble impurities to crash out of solution together, defeating the purpose of recrystallization.[1]

References

- Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives. U.S. Patent No. 1,686,913. Washington, DC: U.S.

-

Santa Monica College. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Retrieved from [Link]

-

ResearchGate. (2014, March 7). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing substituted benzoic acid.

-

University of Missouri–St. Louis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Chooses a solvent for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopentylbenzoic acid. Retrieved from [Link]

-

Angelo State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]

-

Filo. (2025, December 5). What are the solubility of benzoic acid in 1.cyclo hexadecimal 2.ethyl acetate 3.toluene 4.water. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(cyclopentyloxy)benzoic acid (C12H14O3). Retrieved from [Link]

-

ResearchGate. (2025, November 26). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

-

Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 4-Cyclopentyl-3-fluorobenzoic acid [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. hi-static.z-dn.net [hi-static.z-dn.net]

- 7. What are the solubility of benzoic acid in 1.cyclo hexadecimal 2.ethyl ac.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-Cyclopentylbenzoic acid | C12H14O2 | CID 14163671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Steric Effects of Cyclopentyl and Tert-Butyl Groups in Benzoic Acids

Introduction: Understanding Steric Hindrance in Drug Design and Chemical Synthesis

In the landscape of medicinal chemistry and synthetic organic chemistry, the judicious selection of substituent groups is paramount to tailoring the physicochemical and pharmacological properties of a molecule. Among the plethora of alkyl substituents, the tert-butyl and cyclopentyl groups are often employed to introduce steric bulk. While both are roughly isosteric, their distinct conformational characteristics impart unique steric and electronic effects that can profoundly influence a molecule's reactivity, acidity, and biological activity. This guide provides an in-depth technical comparison of the steric effects of cyclopentyl and tert-butyl groups when appended to a benzoic acid scaffold, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The tert-butyl group, -C(CH₃)₃, is a hallmark of steric encumbrance in organic chemistry.[1] Its three methyl groups, projecting from a central quaternary carbon, create a conformationally rigid, umbrella-like structure that effectively shields adjacent functional groups.[1] In contrast, the cyclopentyl group, a five-membered cycloalkane, possesses a greater degree of conformational flexibility, existing in a dynamic equilibrium between envelope and half-chair conformations. This inherent flexibility, or lack thereof, is a key determinant of the differing steric profiles of these two groups.